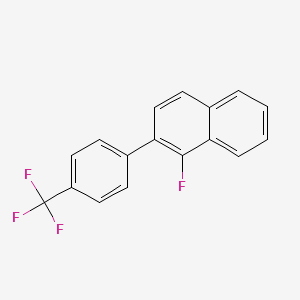

1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene

CAS No.:

Cat. No.: VC15894757

Molecular Formula: C17H10F4

Molecular Weight: 290.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H10F4 |

|---|---|

| Molecular Weight | 290.25 g/mol |

| IUPAC Name | 1-fluoro-2-[4-(trifluoromethyl)phenyl]naphthalene |

| Standard InChI | InChI=1S/C17H10F4/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)17(19,20)21/h1-10H |

| Standard InChI Key | VRXNGSQAHNIGCI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=C(C=C3)C(F)(F)F |

Introduction

Molecular Structure and Chemical Properties

Structural Features

The compound’s naphthalene core provides a rigid, planar framework, while the fluorine atom and trifluoromethylphenyl group introduce electronic effects. The fluorine atom, being highly electronegative, withdraws electron density via inductive effects, whereas the trifluoromethyl group () contributes to steric bulk and further electron withdrawal. These features are critical for modulating intermolecular interactions in both biological and material systems .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.25 g/mol |

| Boiling Point (Predicted) | 339.0 ± 37.0 °C |

| Density (Predicted) | 1.281 ± 0.06 g/cm³ |

| CAS Number | 1261805-35-9 |

Synthetic Routes

Palladium-Catalyzed Cross-Coupling

The Suzuki–Miyaura coupling reaction is a prevalent method for synthesizing biaryl structures like 1-fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene. This approach typically involves reacting a fluorinated naphthalene boronic acid with a brominated trifluoromethylphenyl derivative in the presence of a palladium catalyst (e.g., ) and a base (e.g., ) .

Alternative Methods

Physicochemical Characteristics

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but is soluble in organic solvents such as dichloromethane and tetrahydrofuran. Its stability under ambient conditions is attributed to the strong bonds, which resist hydrolysis and oxidative degradation .

Spectroscopic Data

-

: The fluorine atoms resonate at distinct chemical shifts: the naphthalene-bound fluorine appears at , while the group shows a triplet near .

-

IR Spectroscopy: Stretching vibrations for bonds are observed at 1,100–1,250 cm⁻¹, and aromatic vibrations occur at 1,450–1,600 cm⁻¹ .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Preliminary studies suggest inhibition of cytochrome P450 enzymes, which are involved in drug metabolism .

Anticancer Activity

Fluorinated naphthalene derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, structural analogs of this compound induced apoptosis in MDA-MB-231 breast cancer cells by activating caspase-3 pathways .

Materials Science Applications

Organic Electronics

The electron-withdrawing effects of fluorine and groups make the compound a candidate for electron-transport materials in organic light-emitting diodes (OLEDs). Its high thermal stability () is advantageous for device fabrication .

Nonlinear Optical (NLO) Properties

Quantum mechanical calculations reveal a second-order NLO response of 3,920.9 a.u., attributed to charge transfer between the naphthalene and trifluoromethylphenyl moieties. This property is exploitable in photonic devices .

Comparison with Structural Analogs

Table 2: Comparative Analysis of Fluorinated Naphthalene Derivatives

| Compound | Structural Variation | Key Properties |

|---|---|---|

| 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene | Fluorine at position 8 | Higher lipophilicity () |

| 3-Fluoro-3',4',5'-trihydroxyflavone | Flavone backbone | Antioxidant activity () |

| 1-Fluoro-4-(trifluoromethoxy)benzene | Trifluoromethoxy substituent | Enhanced metabolic stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume